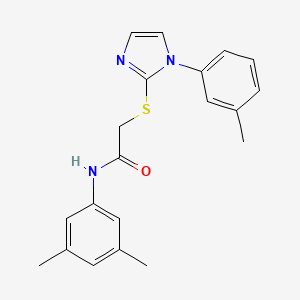

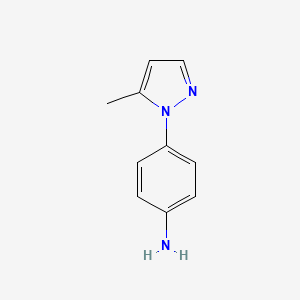

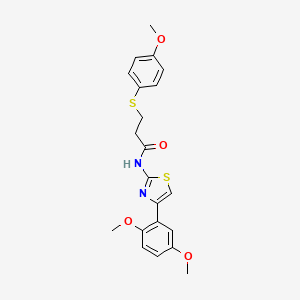

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-substituted pyrazole derivatives involves heterocyclization reactions. In the case of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, the process starts with 1-cyanophenyl acetic acid hydrazide reacting with isocyanates to form the desired compounds . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . These methods demonstrate the versatility of pyrazole chemistry in generating a wide array of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analyses are employed to characterize the compounds . These techniques ensure the correct identification of the synthesized molecules and their structural integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for introducing various functional groups that may contribute to their biological activity. The heterocyclization and ring closure reactions are key steps in forming the pyrazole core, which is then further modified by substituents like hydroxy, amino, and carbothioamide groups . These reactions are carefully controlled to achieve high yields and desired selectivity for the target compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The compounds' potential as antimicrobial and antidepressant agents is evaluated through biological assays, which are indicative of their chemical properties in a biological context . For instance, the compound with a naphthyl group showed significant antimicrobial activity, suggesting that the physical and chemical properties conferred by this group are beneficial for such applications .

Antibacterial and Antidepressant Evaluation

The antibacterial evaluation of the N-substituted pyrazole derivatives revealed that certain compounds, particularly those with a naphthyl substituent, exhibit strong activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains . On the other hand, the antidepressant activity of the thiophene-based pyrazolines was assessed through behavioral tests, with some compounds showing promising results comparable to the standard drug Imipramine . These findings suggest that the synthesized compounds have significant potential for therapeutic use, warranting further investigation.

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of compounds structurally related to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2,5-dimethylfuran-3-carboxamide often involves condensation reactions, ring closure methods, and functional group transformations. For instance, the synthesis of 5-carboxamido-4-hydroxy-3-(β-D-ribofuranosyl)-thiophene derivatives, analogues of antiviral compounds, showcases the base-mediated condensation methods used in creating complex molecules with potential therapeutic applications (Huybrechts et al., 1984). Similarly, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents demonstrates the utility of pyrazole scaffolds in medicinal chemistry (El‐Hawash & El-Mallah, 1998).

Biological Activity

Compounds containing the pyrazole moiety are explored for their diverse biological activities. For example, synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were evaluated for antidepressant and neurotoxicity screening, revealing some derivatives with significant antidepressant activity and low neurotoxicity (Mathew, Suresh, & Anbazhagan, 2014). Another study on thiophene bearing pyrazoline carboxamides synthesized for potential antidepressant effects showed promising results in behavioral models (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial and Anticancer Properties

The antimicrobial activity of thiophenyl pyrazoles and isoxazoles synthesized through 1,3-dipolar cycloaddition methodology indicates the potential of pyrazole derivatives in combating bacterial and fungal infections (Sowmya et al., 2018). Additionally, novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized, showing significant anti-inflammatory activity, highlighting the versatility of pyrazole derivatives in developing new therapeutic agents (Sunder & Maleraju, 2013).

特性

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-10-8-12(11(2)22-10)16(21)17-15-9-13(14-4-3-7-23-14)18-19(15)5-6-20/h3-4,7-9,20H,5-6H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMAABXMIAINLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2530217.png)